molecular formula C20H16BrN3O3 B2413160 (2E)-3-({[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid CAS No. 956046-57-4

(2E)-3-({[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid

Cat. No.: B2413160
CAS No.: 956046-57-4
M. Wt: 426.27
InChI Key: FZCNZJMCKXNABM-MDZDMXLPSA-N
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Description

(2E)-3-({[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

(E)-4-[[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O3/c21-16-6-4-5-14(11-16)20-15(12-22-18(25)9-10-19(26)27)13-24(23-20)17-7-2-1-3-8-17/h1-11,13H,12H2,(H,22,25)(H,26,27)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCNZJMCKXNABM-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Br)CNC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Br)CNC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-({[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of the bromophenyl and phenyl groups through electrophilic aromatic substitution reactions. The final step includes the formation of the enone moiety through aldol condensation reactions under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-({[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, (2E)-3-({[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (2E)-3-({[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid involves its interaction with specific molecular targets. The bromophenyl and phenyl groups allow it to bind to hydrophobic pockets in proteins, while the enone moiety can participate in Michael addition reactions with nucleophilic amino acid residues. This dual interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-({[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid is unique due to its combination of a pyrazole ring with bromophenyl and phenyl substitutions, along with an enone moiety. This combination of functional groups allows for a wide range of chemical reactivity and biological activity, making it a versatile compound in scientific research.

Biological Activity

(2E)-3-({[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid is a complex organic compound characterized by its unique structural features, including a pyrazole ring and a bromophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory, analgesic, and anticancer applications.

Chemical Structure and Properties

The molecular formula of (2E)-3-({[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid is C20H16BrN3O3, with a molecular weight of 426.27 g/mol. The compound's structure can be broken down into key functional groups that contribute to its biological activity.

Biological Activity Overview

Preliminary studies suggest that compounds containing pyrazole rings exhibit diverse pharmacological effects. The specific biological activities of this compound can be predicted using computational methods such as the Prediction of Activity Spectra for Substances (PASS), which analyzes structural features to forecast potential therapeutic effects.

Potential Biological Activities

  • Antitumor Activity : Research indicates that pyrazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. In vitro studies have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells .
  • Anti-inflammatory Properties : Pyrazole derivatives are often associated with anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
  • Antibacterial Activity : Some studies have indicated that pyrazole compounds possess antibacterial properties against Gram-positive bacteria, suggesting potential as antibiotic adjuvants .

The synthesis of (2E)-3-({[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid involves multiple steps requiring careful optimization to ensure high yields and purity. Interaction studies using techniques such as molecular docking are essential for elucidating the mechanism of action and optimizing the therapeutic profile of this compound.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds structurally similar to (2E)-3-({[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid:

Compound NameStructural FeaturesBiological Activity
PhenylpyrazolePyrazole ring, phenyl groupInsecticidal
Brominated phenolicBromine substituent on phenolAntimicrobial
Carbamate derivativeCarbamate functional groupNeurotoxic

Case Studies

A study focused on pyrazole derivatives demonstrated significant cytotoxicity in various cancer cell lines with IC50 values indicating potent activity against MCF-7 and SiHa cells . Another investigation highlighted the antibacterial efficacy of pyrazole compounds against clinical strains of Gram-positive bacteria, reinforcing their potential as therapeutic agents .

Q & A

Basic Questions

Q. What synthetic strategies are employed for preparing (2E)-3-({[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

Pyrazole ring formation : Condensation of hydrazine derivatives with β-keto esters or diketones under reflux conditions .

Bromophenyl substitution : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 3-bromophenyl group .

Carbamoylation : Reaction of the pyrazole-methyl intermediate with activated carbonyl reagents (e.g., carbonyldiimidazole) to form the carbamoyl linkage .

Prop-2-enoic acid coupling : Wittig or Horner-Wadsworth-Emmons reactions to introduce the α,β-unsaturated carboxylic acid moiety .

  • Purification is achieved via column chromatography and recrystallization, with structural validation using NMR, ESI-MS, and X-ray diffraction .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Key Techniques :

  • Single-crystal X-ray diffraction : Agilent SuperNova Dual diffractometer with Mo Kα radiation (λ = 0.71073 Å), ω-scan data collection, and multi-scan absorption correction. Refinement via SHELXL (R-factor < 0.05) .
  • Spectroscopy :
  • ESI-MS : Molecular ion [M+H]+ peaks to confirm molecular weight .
  • FTIR : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
  • Data Tables :
Crystal Parameter Value
Space GroupTriclinic, P1
a, b, c (Å)7.3643, 10.6795, 13.1038
α, β, γ (°)91.822, 101.311, 91.792
V (ų)1009.31
R-factor0.043
Data/Parameter Ratio17.2
Source: Adapted from

Advanced Questions

Q. How can researchers optimize crystal structure refinement parameters when encountering high R-factor values?

  • Refinement Strategies :

Disorder Modeling : Use PART and SUMP instructions in SHELXL to resolve disordered atoms (e.g., solvent molecules or flexible substituents) .

TLS Parameterization : Apply thermal motion modeling for rigid groups to reduce overfitting .

Weighting Scheme Adjustment : Optimize w=1/[σ2(Fo2)+(aP)2+bP]w = 1/[\sigma^2(F_o^2) + (aP)^2 + bP] where P=(Fo2+2Fc2)/3P = (F_o^2 + 2F_c^2)/3 to balance residuals .

Validation Tools : Check for missed symmetry (PLATON’s ADDSYM) or hydrogen bond consistency (Coot’s validation tools) .

Q. What approaches are effective in analyzing hydrogen bonding networks in the crystal lattice?

  • Graph Set Analysis : Classify hydrogen bonds (e.g., D(a)\mathbf{D}(a), C22(6)\mathbf{C}_2^2(6)) using Etter’s formalism to identify motifs like chains, rings, or intramolecular interactions .
  • Software Tools :

  • Mercury : Visualize and measure bond distances/angles (e.g., O-H···O ≈ 2.8 Å, angles > 120°) .
  • SHELXPRO : Generate hydrogen bond tables with symmetry codes for reproducibility .
    • Example Hydrogen Bond Table :
Donor–Acceptor Distance (Å) Angle (°) Motif
O2–H···N12.76156S(6)\mathbf{S}(6)
C18–H···O13.12142C22(8)\mathbf{C}_2^2(8)
Hypothetical data based on

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational data (e.g., bond lengths)?

  • Root Causes :

  • Experimental : Thermal motion or disorder inflating bond length uncertainties .
  • Computational : Basis set limitations (e.g., B3LYP/6-31G* vs. CCSD(T)) .
    • Resolution :

Compare with Allen et al. bond-length norms for similar fragments (e.g., C-Br ≈ 1.90 Å) .

Re-refine using DFT-optimized geometries as restraints in SHELXL .

Methodological Notes

  • Software : SHELXL for refinement , ORTEP-3 for visualization .

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